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  • Product: 3,6-Dimethylpyrazine-2-thiol
  • CAS: 5788-49-8

Core Science & Biosynthesis

Foundational

physicochemical properties of 3,6-Dimethylpyrazine-2-thiol

Technical Monograph: Physicochemical Profiling of 3,6-Dimethylpyrazine-2-thiol Executive Summary 3,6-Dimethylpyrazine-2-thiol (CAS: 5788-49-8) is a sulfur-containing heterocyclic compound belonging to the alkylpyrazine c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling of 3,6-Dimethylpyrazine-2-thiol

Executive Summary

3,6-Dimethylpyrazine-2-thiol (CAS: 5788-49-8) is a sulfur-containing heterocyclic compound belonging to the alkylpyrazine class.[1] It is primarily utilized in flavor chemistry for its potent organoleptic properties, contributing "meaty," "nutty," and "roasted" notes to food matrices.[1] Beyond its sensory applications, it serves as a critical intermediate in the synthesis of bioactive coordination complexes and pharmaceutical candidates.[1]

This guide provides a rigorous physicochemical analysis of the compound, with a specific focus on its thiol-thione tautomerism —a defining characteristic that dictates its solubility, reactivity, and biological interaction.[1]

Chemical Identity & Structural Analysis

ParameterDetail
IUPAC Name 3,6-Dimethylpyrazine-2-thiol
Common Synonyms 3,6-Dimethyl-2(1H)-pyrazinethione; 2-Mercapto-3,6-dimethylpyrazine
CAS Registry Number 5788-49-8
Molecular Formula C₆H₈N₂S
Molecular Weight 140.21 g/mol
SMILES CC1=CN=C(C(=S)N1)C
InChIKey ARBPVCYTFYHIPO-UHFFFAOYSA-N
The Thiol-Thione Tautomerism

A critical "Expertise" insight for researchers is that 3,6-dimethylpyrazine-2-thiol exists predominantly as the thione tautomer (2(1H)-pyrazinethione) in both the solid state and polar solvents. This is due to the stabilization energy provided by the thioamide resonance forms and intermolecular hydrogen bonding (N-H[1]···S).

  • Implication for Reactivity: Electrophilic attacks (e.g., alkylation) can occur at the Sulfur (S-alkylation) or Nitrogen (N-alkylation) depending on pH and solvent, but S-alkylation is generally favored under basic conditions where the thiolate anion is formed.[1]

Tautomerism Thiol Thiol Form (Aromatic, Non-polar) Thione Thione Form (Polar, Dominant) Thiol->Thione Prototropic Shift (Fast Equilibrium) Thiolate Thiolate Anion (Reactive Intermediate) Thiol->Thiolate -H+ Thione->Thiolate Deprotonation (Basic pH)

Figure 1: Tautomeric equilibrium favoring the Thione form in neutral conditions.

Physicochemical Properties

PropertyValue / DescriptionNote
Physical State Solid (Crystalline)Often appears as pale yellow needles or powder.
Melting Point >150°C (Estimated)High MP relative to MW due to intermolecular H-bonding in thione form.
LogP (Octanol/Water) ~0.2 - 0.6Lower than expected for the aromatic thiol due to the polar thione character.
pKa (Thiol group) ~6.5 - 7.5Acidic due to resonance stabilization of the thiolate anion.
Solubility Soluble in Ethanol, DMSO, dilute Alkali.[1] Slightly soluble in water.Dissolves readily in basic aqueous solutions (forming thiolate).
Odor Profile Meaty, Nutty, SulfurousLow odor threshold; typical of alkylpyrazines.[1]

Spectroscopic Characterization

Accurate identification requires distinguishing the 3,6-isomer from the 3,5- or 2,3-isomers.[1]

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, Predicted):

    • δ 13.5 ppm (br s, 1H): N-H proton (indicative of thione form). Note: If in CDCl₃, this may shift or disappear due to exchange.[1]

    • δ 7.8 - 8.0 ppm (s, 1H): Ring proton at position C-5.

    • δ 2.3 - 2.5 ppm (s, 3H): Methyl group at C-3.

    • δ 2.2 - 2.4 ppm (s, 3H): Methyl group at C-6.

    • Differentiation: The 3,6-isomer lacks the symmetry of the 3,5-isomer (which would show a single methyl signal integration of 6H).[1]

Mass Spectrometry (MS)
  • Molecular Ion (M+): m/z 140.

  • Fragmentation: Loss of SH (M-33) and methyl nitriles are common.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 3,6-Dimethylpyrazine-2-thiol from 2-chloro-3,6-dimethylpyrazine.

Mechanism: Nucleophilic Aromatic Substitution (SₙAr).

Reagents:
  • Precursor: 2-Chloro-3,6-dimethylpyrazine (1.0 eq).

  • Nucleophile: Sodium Hydrosulfide (NaSH) hydrate (2.0 - 3.0 eq) OR Thiourea (1.1 eq).

  • Solvent: Ethanol (95%) or Propylene Glycol (for higher temp).

Step-by-Step Workflow:
  • Preparation: Dissolve 2-chloro-3,6-dimethylpyrazine in Ethanol (0.5 M concentration).

  • Addition: Add NaSH hydrate portion-wise to the stirring solution.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). The starting material spot should disappear.

  • Workup:

    • Cool reaction to room temperature.

    • Concentrate solvent under reduced pressure.

    • Dilute residue with water (pH will be basic).

    • Critical Step: Acidify carefully with 1M HCl to pH ~4-5. The product (thione form) will precipitate.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water to obtain pale yellow crystals.

Synthesis Start Start: 2-Chloro-3,6-dimethylpyrazine Reaction Reflux with NaSH / EtOH (4-6 Hours) Start->Reaction Check TLC Check (Hexane/EtOAc) Reaction->Check Check->Reaction Incomplete Acidify Acidify to pH 4-5 (Precipitates Thione) Check->Acidify Complete Filter Filtration & Recrystallization Acidify->Filter

Figure 2: Synthesis workflow via Nucleophilic Aromatic Substitution.

Applications & Reactivity

  • Flavor Chemistry: Used at ppm levels.[2][3] The "roasted" note is generated via Maillard reaction pathways where the sulfur atom plays a key role in redox cycling.

  • Metal Coordination: The N and S atoms act as a bidentate ligand system (N,S-donor), capable of forming stable complexes with Cu(I), Ag(I), and Pt(II).[1]

  • Biological Activity: While 2,5-dimethylpyrazine shows sedative effects in mice, 3,6-dimethylpyrazine-2-thiol has been reported to not significantly affect sleep duration, indicating a distinct pharmacological profile driven by the thiol moiety [1].[1]

Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]

  • Odor: Stench. Handle in a fume hood.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Thiols are prone to oxidation to disulfides (Dimerization) upon air exposure.

References

  • Yamada, Y. et al. (1994).[4] Sedative effects of alkylpyrazines in mice. Biological and Pharmaceutical Bulletin , 17(12).

  • PubChem. (2025). 3,6-Dimethyl-2(1H)-pyrazinethione (CID 3036242). National Library of Medicine.

  • Katritzky, A. R. et al. (2002). The dithiol-dithione tautomerism of 2,3-pyrazinedithiol. Dalton Transactions .

  • EPA. (2025). 3,6-Dimethylpyrazine-2-thiol Functional Use Data. U.S. Environmental Protection Agency.

Sources

Exploratory

Comprehensive Spectroscopic Interpretation of 3,6-Dimethylpyrazine-2-thiol

Introduction: The Analytical Challenge 3,6-Dimethylpyrazine-2-thiol (CAS: 5788-49-8) is a critical intermediate in pharmaceutical synthesis and a potent flavor compound known for its meaty, nutty, and sulfurous notes. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

3,6-Dimethylpyrazine-2-thiol (CAS: 5788-49-8) is a critical intermediate in pharmaceutical synthesis and a potent flavor compound known for its meaty, nutty, and sulfurous notes. While structurally simple, its analysis is complicated by a dynamic thiol-thione tautomerism that shifts based on the physical state and solvent environment.

This guide provides a definitive framework for interpreting the spectroscopic data of 3,6-Dimethylpyrazine-2-thiol. Unlike standard reference sheets, this document focuses on the causality of spectral features—explaining why signals appear where they do and how to use them to confirm identity and purity with high confidence.

Structural Dynamics: The "Chameleon" Effect

The core of interpreting 3,6-Dimethylpyrazine-2-thiol lies in understanding its equilibrium between two forms:

  • The Thiol Form (Aromatic): 2-mercapto-3,6-dimethylpyrazine.

  • The Thione Form (Non-Aromatic/Amide-like): 3,6-dimethyl-2(1H)-pyrazinethione.[1]

In the solid state and in polar solvents (DMSO, Methanol), the equilibrium strongly favors the thione tautomer due to intermolecular hydrogen bonding and dipole stabilization. In the gas phase and non-polar solvents (Chloroform, Hexane), the thiol form becomes more prominent.

Visualization of Tautomeric Equilibrium

Tautomerism Thiol Thiol Form (Aromatic) Favored in Non-Polar Solvents Thione Thione Form (Amide-like) Favored in Polar Solvents & Solid State Thiol->Thione  Proton Transfer (H-Shift)  

Figure 1: The dynamic equilibrium between the aromatic thiol and the amide-like thione forms, driven by solvent polarity and hydrogen bonding capability.

Mass Spectrometry (MS) Interpretation[2][3][4][5]

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity. For 3,6-Dimethylpyrazine-2-thiol, the fragmentation pattern is distinct for alkyl-substituted pyrazines.

Key Diagnostic Ions (EI-MS, 70 eV)
Ion (m/z)OriginInterpretation
140 [M]⁺ Molecular Ion. Base peak or high intensity. Confirms MW of 140.[1]21.
142 [M+2]⁺ Sulfur Isotope Peak. Expect ~4.4% intensity relative to M+ due to natural ³⁴S abundance.
107 [M-SH]⁺ Loss of the thiol radical (SH•, 33 Da). Characteristic of the thiol form.
99 [M-CH₃CN]⁺ Loss of Acetonitrile (41 Da). Common ring cleavage for methyl-pyrazines.
71 [C₄H₅N]⁺ Ring fragmentation product.
278 [2M-2H]⁺ Disulfide Dimer. A common oxidative impurity (Bis(3,6-dimethylpyrazin-2-yl)disulfide).
Fragmentation Logic

The fragmentation often begins with the ionization of the heteroatoms (N or S). The loss of SH is a direct indicator of the thiol substituent. However, the presence of a strong M-1 peak (loss of H) can suggest the thione form losing the N-H proton to form a stable cation.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 140 Frag_SH [M - SH]+ m/z 107 M_Ion->Frag_SH - SH• (33) Frag_MeCN [M - MeCN]+ m/z 99 M_Ion->Frag_MeCN - CH3CN (41) Frag_HCN [M - HCN]+ m/z 113 M_Ion->Frag_HCN - HCN (27) Dimer Disulfide Dimer [M-H-H-M]+ m/z 278 M_Ion->Dimer Oxidation (Sample Prep Artifact)

Figure 2: Primary fragmentation pathways in Electron Impact (EI) mass spectrometry and the potential oxidative dimerization artifact.

Vibrational Spectroscopy (IR)[6]

Infrared spectroscopy is the most rapid method to determine the predominant tautomer in the solid state.

Diagnostic Bands
  • Thione Form (Solid State/KBr Pellet):

    • N-H Stretch: Broad band at 3100–3200 cm⁻¹ . Indicates the proton is on the nitrogen.

    • C=S Stretch: Strong absorption at 1100–1200 cm⁻¹ . This is the "thiocarbonyl" signature.

    • Absence of S-H: No sharp peak at 2500–2600 cm⁻¹.

  • Thiol Form (Dilute Solution/Gas):

    • S-H Stretch: Weak, sharp band at 2500–2600 cm⁻¹ .

    • Absence of C=S: The 1100–1200 cm⁻¹ region will look different (C-S single bond stretch is weaker and lower frequency, 600–800 cm⁻¹).

Critical Insight: If your solid sample shows a broad peak around 3150 cm⁻¹ and no S-H stretch, you have the thione tautomer. This is the expected form for the crystalline solid.

Nuclear Magnetic Resonance (NMR) Interpretation

NMR is the definitive tool for solution-state structure elucidation. The choice of solvent is critical: DMSO-d₆ typically stabilizes the thione, while CDCl₃ may show a mixture or favor the thiol.

¹H NMR (Proton)[6]
  • Solvent: DMSO-d₆ (Favors Thione)

  • Reference: TMS (0.00 ppm)

Chemical Shift (δ)MultiplicityIntegrationAssignmentInterpretation
13.0 – 14.0 Broad Singlet1HN-H Exchangeable proton on N1. Broadness indicates H-bonding/exchange. Disappears with D₂O shake.
7.5 – 8.5 Singlet1HH-5 Aromatic ring proton. Shifted downfield due to the adjacent N and electron-deficient ring.
2.4 – 2.6 Singlet3HMe-6 Methyl group at position 6. Slightly more deshielded due to proximity to N-H.
2.3 – 2.5 Singlet3HMe-3 Methyl group at position 3. Distinct from Me-6 due to lack of symmetry in thione form.

Note on Symmetry: In the thione form, the molecule is asymmetric. You should see two distinct methyl singlets . If the peaks merge or broaden, it suggests rapid tautomeric exchange on the NMR timescale.

¹³C NMR (Carbon)[6][7][8]
  • Solvent: DMSO-d₆

Chemical Shift (δ)AssignmentInterpretation
160 – 175 C=S (C-2) The most deshielded carbon. Characteristic of a thiocarbonyl (thione) or thiol-substituted carbon.
150 – 160 C-3 / C-6 Ring carbons bearing methyl groups.
130 – 140 C-5 Ring carbon bearing the proton.
18 – 22 CH₃ Methyl carbons. Likely two distinct peaks close together.

Experimental Protocols

To ensure data integrity, specific handling protocols must be followed to prevent oxidation to the disulfide (which has a melting point of ~145°C vs ~180°C for the thiol/thione).

A. Sample Preparation for NMR
  • Solvent Choice: Use DMSO-d₆ for the sharpest signals of the thione form. Use CDCl₃ if studying the tautomeric ratio.

  • Degassing: Thiols oxidize rapidly in air. Flush the NMR tube with nitrogen or argon before sealing.

  • Concentration: ~10 mg in 0.6 mL solvent. High concentrations promote hydrogen-bonded dimers (thione stabilization).

B. Handling "Stench" Compounds

Pyrazine thiols have low odor thresholds.

  • Containment: Open vials only in a functioning fume hood.

  • Neutralization: Treat glassware with dilute bleach (sodium hypochlorite) to oxidize residual thiol to non-volatile sulfonates before removing from the hood.

Analytical Workflow Diagram

Workflow Sample Unknown Sample (Yellowish Solid) Step1 1. IR Spectroscopy (Solid State) Check for N-H (3150 cm-1) vs S-H (2550 cm-1) Sample->Step1 Decision1 Result? Step1->Decision1 Thione_Path Broad N-H present (Thione Form) Decision1->Thione_Path  Broad ~3150   Thiol_Path Sharp S-H present (Thiol Form) Decision1->Thiol_Path  Sharp ~2550   Step2 2. 1H NMR (DMSO-d6) Confirm Purity & Integration Thione_Path->Step2 Thiol_Path->Step2 Step3 3. MS (EI) Confirm MW 140 & Check for Dimer (278) Step2->Step3

Figure 3: Recommended analytical workflow for structural confirmation and purity assessment.

References

  • PubChem. 3,6-Dimethyl-2(1H)-pyrazinethione (Compound Summary). National Library of Medicine. Available at: [Link]

  • Preprints.org. Coordination Polymers With the Pyrazine-2,5-Diyldimethanol Linker. (Contains relevant NMR data for pyrazine precursors). Available at: [Link]

  • ResearchGate. Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. (Foundational theory on heterocyclic thiol tautomerism). Available at: [Link]

  • EPA. 3,6-Dimethylpyrazine-2-thiol - Collected Data on Functional Use. U.S. Environmental Protection Agency. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,6-Dimethylpyrazine-2-thiol

Introduction: The Significance of 3,6-Dimethylpyrazine-2-thiol and NMR Characterization Pyrazine derivatives are a class of heterocyclic compounds that are integral to numerous fields, including pharmaceuticals, food che...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3,6-Dimethylpyrazine-2-thiol and NMR Characterization

Pyrazine derivatives are a class of heterocyclic compounds that are integral to numerous fields, including pharmaceuticals, food chemistry, and materials science. Their diverse biological activities often stem from the unique electronic properties of the pyrazine ring and the nature of its substituents. 3,6-Dimethylpyrazine-2-thiol, in particular, is an interesting subject for structural elucidation due to the presence of a thiol group, which can exist in equilibrium with its tautomeric thione form. This phenomenon, known as thiol-thione tautomerism, significantly influences the molecule's chemical and physical properties, and NMR spectroscopy is an indispensable tool for its investigation.

Understanding the tautomeric equilibrium and the precise chemical environment of each nucleus within the molecule is crucial for predicting its reactivity, intermolecular interactions, and ultimately, its biological function. This guide will provide a detailed, step-by-step protocol for acquiring NMR data for this compound, present predicted ¹H and ¹³C NMR data for both the thiol and thione tautomers, and offer an in-depth interpretation of the spectral features.

Experimental Protocols

The following section outlines a standardized protocol for the preparation and NMR analysis of a 3,6-Dimethylpyrazine-2-thiol sample. The causality behind each step is explained to ensure methodological robustness.

I. Sample Preparation
  • Sample Purity: Begin with a high-purity sample of 3,6-Dimethylpyrazine-2-thiol. Impurities can introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: The choice of solvent is critical. A deuterated solvent that readily dissolves the compound and is chemically inert is required. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for similar heterocyclic compounds. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its higher boiling point, which is advantageous for variable temperature NMR studies that may be used to investigate tautomeric equilibrium.

  • Concentration: Accurately weigh approximately 10-20 mg of the sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

II. NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. Instrument parameters should be adjusted accordingly for spectrometers with different field strengths.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

  • Spectral Width: A spectral width of approximately 12-15 ppm, centered around 6-7 ppm, should be sufficient to cover the expected chemical shifts.

  • Acquisition Time: An acquisition time of 2-3 seconds will provide adequate resolution.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the protons, ensuring accurate integration.

  • Number of Scans: Typically, 16 to 64 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on a Bruker spectrometer).

  • Spectral Width: A spectral width of approximately 200-220 ppm, centered around 100-110 ppm, will encompass the expected range of carbon chemical shifts.

  • Acquisition Time: An acquisition time of 1-2 seconds.

  • Relaxation Delay: A relaxation delay of 2-5 seconds.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically 1024 to 4096) is required to obtain a spectrum with an adequate signal-to-noise ratio.

III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₅ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integration: For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons corresponding to each resonance.

Caption: Thiol-Thione Tautomerism in 3,6-Dimethylpyrazine-2-thiol.

¹H NMR Spectrum Analysis
  • Aromatic Region: In both tautomers, a single proton (H-5) is attached to the pyrazine ring, which is expected to appear as a singlet. The chemical shift of this proton will be influenced by the tautomeric form. In the thiol form, the aromatic character of the pyrazine ring is fully retained, leading to a downfield chemical shift. In the thione form, the aromaticity is partially disrupted, which would likely shift the H-5 proton slightly upfield compared to the thiol form.

  • Methyl Protons: Two singlets are expected for the two methyl groups at positions C-3 and C-6. Their chemical shifts will be similar but may be distinguishable due to the different electronic environments in the two tautomeric forms.

  • Labile Protons (-SH and N-H): The chemical shift and appearance of the labile proton signal are highly diagnostic of the predominant tautomer.

    • -SH Proton (Thiol Form): This proton typically appears as a broad singlet in the region of 3.5-4.5 ppm. Its broadness is due to chemical exchange and quadrupole broadening from the adjacent nitrogen atoms.

    • N-H Proton (Thione Form): The N-H proton of the thione tautomer is expected to be significantly deshielded and appear as a broad singlet at a much lower field, typically between 12.0 and 13.0 ppm. This is a characteristic feature of N-H protons in thione-containing heterocyclic systems.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides definitive evidence for the predominant tautomeric form.

  • C-2 Carbon: The chemical shift of the C-2 carbon is the most telling indicator.

    • Thiol Form: In the thiol form, the C-2 carbon is attached to a sulfur atom via a single bond and is part of an aromatic system. Its chemical shift is predicted to be in the range of 150-155 ppm.

    • Thione Form: In the thione form, the C-2 carbon is a thiocarbonyl carbon (C=S). This type of carbon is highly deshielded and will resonate at a much lower field, typically in the range of 175-185 ppm. The observation of a signal in this region would be strong evidence for the predominance of the thione tautomer.

  • Other Ring Carbons: The chemical shifts of the other ring carbons (C-3, C-5, and C-6) will also be affected by the tautomeric equilibrium, reflecting the changes in the electronic distribution within the pyrazine ring.

  • Methyl Carbons: The methyl carbons will appear in the upfield region of the spectrum (17-23 ppm).

Conclusion

The NMR spectral analysis of 3,6-Dimethylpyrazine-2-thiol is a compelling case study in the application of NMR spectroscopy for the elucidation of tautomeric equilibria in heterocyclic systems. By carefully analyzing the chemical shifts and multiplicities in both the ¹H and ¹³C NMR spectra, particularly the diagnostic signals of the labile proton and the C-2 carbon, researchers can confidently determine the predominant tautomeric form of this molecule in a given solvent. This structural insight is fundamental for understanding its chemical behavior and for its potential applications in various scientific and industrial domains. Further studies, such as variable temperature NMR and computational modeling, could provide a more quantitative understanding of the tautomeric equilibrium and the factors that influence it.

References

  • J. A. Joule & K. Mills, Heterocyclic Chemistry, 5th ed., Wiley, 2010. [Link]

  • H. Friebolin, Basic One- and Two-Dimensional NMR Spectroscopy, 5th ed., Wiley-VCH, 2011. [Link]

  • R. M. Silverstein, F. X. Webster, D. J. Kiemle, & D. L. Bryce, Spectrometric Identification of Organic Compounds, 8th ed., Wiley, 2014. [Link]

  • A. R. Katritzky, D. L. Ostercamp, & T. I. Yousaf, "The Tautomerism of Heterocycles: A Critical Review," Tetrahedron, vol. 42, no. 21, pp. 5729-5738, 1986. [Link]

  • PubChem Compound Summary for CID 3036242, 3,6-Dimethyl-2(1H)-pyrazinethione. National Center for Biotechnology Information. [Link]

Protocols & Analytical Methods

Method

Application Note: A Robust GC-MS/MS Method for the Trace Analysis of 3,6-Dimethylpyrazine-2-thiol in Complex Matrices

Abstract 3,6-Dimethylpyrazine-2-thiol is a potent aroma compound that contributes significantly to the desirable roasted and nutty notes in various food products, including coffee and nuts. Its extremely low odor thresho...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3,6-Dimethylpyrazine-2-thiol is a potent aroma compound that contributes significantly to the desirable roasted and nutty notes in various food products, including coffee and nuts. Its extremely low odor threshold and presence at trace levels in complex matrices necessitate a highly sensitive and selective analytical method for accurate quantification. This application note details a robust and validated Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the trace analysis of 3,6-Dimethylpyrazine-2-thiol. The protocol employs Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, ensuring efficient extraction and concentration of the analyte. The subsequent GC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity to achieve low limits of detection and quantification. This method is suitable for researchers, scientists, and quality control professionals in the food and beverage industry, as well as other fields requiring the analysis of trace volatile sulfur compounds.

Introduction

Volatile sulfur compounds (VSCs) are a critical class of molecules that significantly influence the aroma profile of many foods and beverages, even at exceptionally low concentrations.[1] Among these, 3,6-Dimethylpyrazine-2-thiol (C6H8N2S, MW: 140.21 g/mol ) is a key aroma-active compound responsible for the characteristic roasted, nutty, and coffee-like scents.[2][3] The analysis of such potent thiols is analytically challenging due to their high reactivity, low concentrations (often in the ng/L or ppt range), and the complexity of the food matrix in which they are found.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[4][5] When coupled with tandem mass spectrometry (MS/MS), it offers enhanced selectivity and sensitivity, making it ideal for trace-level analysis in complex samples.[6][7] This application note describes a comprehensive GC-MS/MS method for the determination of 3,6-Dimethylpyrazine-2-thiol. The methodology leverages Headspace Solid-Phase Microextraction (HS-SPME), a solvent-free sample preparation technique, for the efficient extraction and pre-concentration of the target analyte from the sample matrix.[8][9] The subsequent analysis by GC-MS/MS in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity, allowing for accurate and precise quantification at trace levels.

The objective of this guide is to provide a detailed, step-by-step protocol and the scientific rationale behind the methodological choices, enabling researchers and analysts to implement a reliable method for the trace analysis of 3,6-Dimethylpyrazine-2-thiol.

Principle of the Method

The analytical workflow is designed for optimal recovery, sensitivity, and selectivity. It begins with the extraction of volatile and semi-volatile compounds from the sample matrix using Headspace Solid-Phase Microextraction (HS-SPME). In this step, a fused-silica fiber coated with a specific stationary phase is exposed to the headspace above the sample. The volatile analytes, including 3,6-Dimethylpyrazine-2-thiol, partition from the sample matrix into the headspace and are then adsorbed onto the SPME fiber.

Following extraction, the fiber is directly introduced into the heated injector of the gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column. The gas chromatograph separates the individual components of the sample based on their volatility and interaction with the stationary phase of the column. The separated compounds then enter the tandem mass spectrometer.

In the MS/MS system, the analyte is first ionized, typically by electron ionization (EI). The resulting precursor ion corresponding to 3,6-Dimethylpyrazine-2-thiol is selectively isolated in the first quadrupole. This precursor ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and enhances the signal-to-noise ratio, allowing for highly sensitive and selective detection and quantification.[10]

Materials and Methods
3.1. Reagents and Standards
  • 3,6-Dimethylpyrazine-2-thiol (≥98% purity): Analytical standard.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound or a compound not naturally present in the sample (e.g., 2-methyl-3-furanthiol-d3).

  • Solvents: Methanol, Dichloromethane (GC-MS grade).[4]

  • Reagent Water: Type I, ultrapure.

  • Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.

3.2. Instrumentation
  • Gas Chromatograph: Equipped with a split/splitless injector and an autosampler compatible with SPME.

  • Tandem Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer with an electron ionization (EI) source.

  • GC Column: A mid-polar capillary column, such as a DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness), is recommended for good peak shape and separation of pyrazines and thiols.[11]

  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad selectivity for volatile and semi-volatile compounds.

3.3. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is optimized for the extraction of 3,6-Dimethylpyrazine-2-thiol from a liquid or solid sample matrix.

Protocol:

  • Sample Weighing/Aliquoting: Place a precisely weighed amount of the homogenized solid sample (e.g., 1-2 g of ground coffee) or a measured volume of the liquid sample (e.g., 5 mL) into a 20 mL headspace vial.

  • Internal Standard Spiking: Spike the sample with a known amount of the internal standard solution.

  • Matrix Modification: Add 5 mL of reagent water to solid samples. Add approximately 1 g of NaCl to each vial to increase the ionic strength of the aqueous phase and promote the partitioning of volatile compounds into the headspace.

  • Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • Incubation and Extraction: Place the vial in a heating block or water bath set to the optimized extraction temperature (e.g., 60°C). Allow the sample to equilibrate for 5-10 minutes.

  • SPME Fiber Exposure: Insert the SPME fiber assembly through the vial septum and expose the fiber to the headspace for the optimized extraction time (e.g., 30 minutes) with continuous agitation.

  • Fiber Retraction and Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the GC injector for thermal desorption.

Rationale for SPME Parameter Selection:

  • Fiber Chemistry: The DVB/CAR/PDMS fiber is chosen for its ability to effectively trap a wide range of volatile and semi-volatile compounds, including pyrazines and thiols.

  • Temperature and Time: The extraction temperature and time are critical parameters that need to be optimized for each sample matrix to ensure efficient and reproducible extraction. Higher temperatures increase the volatility of the analyte but can also affect the stability of some compounds.

  • Salting Out: The addition of NaCl enhances the release of volatile organic compounds from the aqueous phase into the headspace, thereby improving extraction efficiency.

HS-SPME Workflow Diagram:

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS/MS Analysis Sample 1. Sample Aliquot in 20mL Vial Spike 2. Spike with Internal Standard Sample->Spike NaCl 3. Add NaCl (Salting Out) Spike->NaCl Seal 4. Seal Vial NaCl->Seal Equilibrate 5. Equilibrate (e.g., 60°C) Seal->Equilibrate Expose 6. Expose Fiber (e.g., 30 min) Equilibrate->Expose Desorb 7. Thermal Desorption in GC Injector Expose->Desorb Analyze 8. GC Separation & MS/MS Detection Desorb->Analyze Validation_Workflow cluster_validation Method Validation Protocol Start Define Analytical Requirements Linearity Linearity & Range (Calibration Curve) Start->Linearity LOD_LOQ LOD & LOQ (S/N Ratio) Start->LOD_LOQ Precision Precision (Repeatability & Intermediate) Start->Precision Accuracy Accuracy (Spike-Recovery) Start->Accuracy Specificity Specificity (Blank Matrix Analysis) Start->Specificity End Validated Method Linearity->End LOD_LOQ->End Precision->End Accuracy->End Specificity->End

Sources

Application

Application of 3,6-DMP-SH as a flavor standard in sensory analysis

Application Note: AN-SENS-36DMP Subject: Protocol for the Utilization of 3,6-Dimethyl-2-pyrazinethiol (3,6-DMP-SH) as a Reference Standard in Sensory Profiling of Savory Matrices. Executive Summary This technical guide o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SENS-36DMP Subject: Protocol for the Utilization of 3,6-Dimethyl-2-pyrazinethiol (3,6-DMP-SH) as a Reference Standard in Sensory Profiling of Savory Matrices.

Executive Summary

This technical guide outlines the rigorous application of 3,6-Dimethyl-2-pyrazinethiol (referred to herein as 3,6-DMP-SH ) as a sensory reference standard. 3,6-DMP-SH is a potent sulfur-containing pyrazine formed via Maillard reaction pathways, critical for defining "meaty," "roasted," and "metallic" attributes in savory flavor analysis.

Due to its high reactivity (oxidation to disulfides) and low odor threshold, this compound requires specialized handling protocols to ensure data integrity. This guide provides validated workflows for stock preparation, panel calibration, and instrumental correlation.

Chemical Profile & Safety (Critical)

Before handling, researchers must acknowledge the dual nature of 3,6-DMP-SH: it is a vital flavor constituent but possesses documented biological activity.

  • IUPAC Name: 3,6-Dimethylpyrazine-2-thiol (or 3,6-Dimethyl-2(1H)-pyrazinethione)[1]

  • CAS Number: 5788-49-8[1]

  • Odor Threshold: ~0.5 ppb (in water) – High Potency

  • Sensory Descriptors:

    • Low Conc: Nutty, roasted, broth-like.

    • Medium Conc: Meaty (boiled chicken/pork), sulfurous.

    • High Conc: Metallic, rubbery, astringent.

Safety Warning:

Bioactivity Alert: Literature indicates 3,6-DMP-SH may exhibit reproductive toxicity in animal models, specifically affecting accessory sex organ weights (prostate/seminal vesicles) [1].

  • Mandatory PPE: Double nitrile gloves, chemical fume hood, and organic vapor respirator if handling neat material.

  • Containment: All weighing must occur in a closed-balance system to prevent lab-wide contamination.

Protocol A: Preparation of Stable Reference Standards

The Challenge: Thiols (R-SH) rapidly oxidize to disulfides (R-S-S-R) upon exposure to air, leading to a loss of the characteristic "meaty" note and the formation of rubbery off-notes.

The Solution: A "Zero-Headspace" Serial Dilution Protocol.

Reagents & Equipment
  • Solvent: Ethanol (Absolute, HPLC Grade) or Propylene Glycol (for oral standards).

  • Stabilizer: Argon or Nitrogen gas line.

  • Vials: Amber glass with PTFE-lined septa.

Workflow Diagram: Anaerobic Serial Dilution

StockPrep Neat Neat 3,6-DMP-SH (Solid/Crystal) Weigh Weighing (Under Argon Stream) Neat->Weigh Minimize Air Exposure StockA Primary Stock A (10,000 ppm in EtOH) Weigh->StockA Dissolve immediately Purge Headspace Purge (N2/Ar, 30 sec) StockA->Purge Prevent Oxidation DilutionB Working Stock B (100 ppm) Purge->DilutionB Serial Dilution DilutionC Sensory Standard C (1-10 ppm) DilutionB->DilutionC Final Adjust Storage Storage (-20°C, Dark) DilutionC->Storage Valid for 2 weeks

Figure 1: Anaerobic workflow for minimizing thiol oxidation during stock preparation.

Step-by-Step Methodology
  • Inert Environment: Flush the headspace of the stock vial with Argon prior to introduction.

  • Primary Stock (10,000 ppm): Weigh 100 mg of 3,6-DMP-SH into a 10 mL volumetric flask. Immediately make up to volume with Ethanol. Sonicate for 60s to ensure dissolution.

  • Purging: Immediately purge the headspace with Argon for 30 seconds and seal with a PTFE-lined cap.

  • Working Standards: Perform serial dilutions (1:100) to reach the working range (1–10 ppm).

  • Validation: Verify the concentration of Stock A using GC-FID or UV-Vis (approx.

    
     300-320 nm for thiopyrazines) against a fresh calibration curve.
    

Protocol B: Sensory Panel Calibration

Objective: Train panelists to distinguish 3,6-DMP-SH from other savory markers (e.g., 2-Methyl-3-furanthiol or Methional).

Attribute Mapping Table
ConcentrationSensory AttributeReference Standard Context
0.1 ppm Nutty, Green, Slight RoastedRaw Peanut / Green Coffee
1.0 ppm Boiled Meat, Chicken BrothBouillon / Maillard Reaction
10.0 ppm Sulfurous, Metallic, SharpOvercooked Liver / Canned Meat
Training Workflow
  • Triangle Test (Differentiation):

    • Sample A: 3,6-DMP-SH (1 ppm in water).

    • Sample B: 2,5-Dimethylpyrazine (1 ppm in water - "Nutty/Earthy" control).

    • Task: Identify the sample with the "Sulfurous/Meaty" character.

  • Intensity Scaling (Calibration):

    • Provide panelists with a 5-point intensity scale using 0.5 ppm, 2 ppm, and 5 ppm solutions.

    • Critical Step: Allow a 2-minute washout period (water + unsalted cracker) between sniffs to prevent olfactory fatigue , which is rapid for thiols.

Protocol C: Instrumental Validation (GC-O)

To correlate sensory perception with chemical data, Gas Chromatography-Olfactometry (GC-O) is required.

Instrumental Parameters:

  • Column: DB-Wax or FFAP (Polar columns are essential to separate pyrazines).

  • Detector: PFPD (Pulsed Flame Photometric Detector) for sulfur specificity + Olfactory Port.

  • Odor Port Temperature: 220°C (Prevent condensation).

  • Humidification: Essential to prevent nasal drying during the run.

Logic Diagram: GC-O Peak Identification

GCO Sample Savory Matrix Extract (e.g., Meat Hydrolysate) GC GC Separation (Polar Column) Sample->GC Split Effluent Split GC->Split PFPD PFPD Detector (Sulfur Trace) Split->PFPD Chemical Signal Sniff Olfactory Port (Human Assessor) Split->Sniff Sensory Signal Data Data Correlation PFPD->Data Sniff->Data Decision Confirm 3,6-DMP-SH Data->Decision Is Peak Co-eluting?

Figure 2: Split-flow logic for confirming the presence of 3,6-DMP-SH in complex matrices.

Troubleshooting & Quality Control

IssueCauseCorrective Action
"Rubbery" or "Burnt" off-note Oxidation to disulfide dimer.Discard standard. Prepare fresh under Argon. Check solvent quality (peroxides).
Loss of Signal (GC) Adsorption to glass liners.Use deactivated glass liners and silanized wool.
Panelist Fatigue Receptor saturation.Increase washout time to 5 mins. Use coffee beans as a nasal palate cleanser.

References

  • Yamada, K., et al. (1998). Effects of 3,6-dimethylpyrazine-2-thiol on reproductive and accessory sex organs in male rats. Journal of Toxicological Sciences.

  • PubChem. (n.d.).[1] Compound Summary: 3,6-Dimethyl-2(1H)-pyrazinethione (CID 3036242).[1] National Library of Medicine.

  • Rowe, D. J. (2005). Chemistry and Technology of Flavors and Fragrances. Blackwell Publishing. (Contextual grounding for pyrazine synthesis and sensory properties).
  • Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry.[2] (Mechanistic source for Maillard-derived thiols).

Sources

Method

Derivatization of 3,6-DMP-SH with DTDP for LC-MS analysis

An Application Note and Protocol for the Derivatization of 3,6-Dimethyl-4-mercaptopyridazine (3,6-DMP-SH) with 2,2'-Dithiodipyridine (DTDP) for Enhanced LC-MS/MS Analysis Authored by: Gemini, Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Derivatization of 3,6-Dimethyl-4-mercaptopyridazine (3,6-DMP-SH) with 2,2'-Dithiodipyridine (DTDP) for Enhanced LC-MS/MS Analysis

Authored by: Gemini, Senior Application Scientist

Abstract

Low-molecular-weight thiols are a class of compounds that present significant analytical challenges due to their inherent instability, susceptibility to oxidation, and poor ionization efficiency in mass spectrometry. 3,6-Dimethyl-4-mercaptopyridazine (3,6-DMP-SH), a heterocyclic thiol, exemplifies these challenges. This application note presents a robust and sensitive method for the quantitative analysis of 3,6-DMP-SH using a pre-column derivatization strategy with 2,2'-Dithiodipyridine (DTDP) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The derivatization proceeds via a rapid and specific thiol-disulfide exchange reaction, forming a stable, mixed disulfide. This derivative exhibits superior chromatographic behavior on reversed-phase columns and enhanced ionization efficiency in positive electrospray ionization mode, thereby significantly improving method sensitivity and reliability. We provide a detailed, step-by-step protocol for the derivatization procedure and the subsequent LC-MS/MS analysis, making this method readily applicable for researchers in pharmaceutical development, clinical diagnostics, and metabolomics.

Introduction and Scientific Rationale

The accurate quantification of thiols is critical in numerous scientific fields, as their redox status is often a key indicator of biological processes like oxidative stress.[1] However, the free sulfhydryl group (-SH) is prone to oxidation, leading to the formation of disulfides, which can compromise sample integrity and lead to inaccurate measurements.[1] Furthermore, many low-molecular-weight thiols are highly polar and exhibit poor retention on standard reversed-phase liquid chromatography (RPLC) columns and ionize poorly, resulting in low sensitivity.

Chemical derivatization is a powerful strategy to overcome these limitations. The ideal derivatizing agent should react quickly and specifically with the thiol group under mild conditions, forming a stable product with enhanced analytical characteristics. 2,2'-Dithiodipyridine (DTDP) has emerged as an excellent reagent for this purpose.

The Core Principle: Thiol-Disulfide Exchange

The derivatization chemistry is based on a thiol-disulfide exchange reaction. The sulfhydryl group of 3,6-DMP-SH acts as a nucleophile, attacking the disulfide bond of DTDP. This results in the formation of a stable, mixed disulfide (3,6-DMP-S-S-Py) and the release of one molecule of 2-thiopyridone (2-TP).[2][3] A key advantage of DTDP is its efficacy under acidic to neutral pH conditions (pH 3-7), which is crucial for minimizing the auto-oxidation of thiols that readily occurs in the alkaline environments required by many other derivatization reagents.[2][4][5]

The resulting derivative, 3,6-dimethyl-4-(pyridin-2-yldisulfanyl)pyridazine, possesses several key advantages for LC-MS/MS analysis:

  • Increased Stability: The mixed disulfide is significantly more stable and less prone to oxidation than the parent thiol.[6][7]

  • Improved Chromatography: The addition of the pyridyl moiety increases the hydrophobicity of the analyte, leading to better retention and peak shape on RPLC columns.[4]

  • Enhanced MS Sensitivity: The pyridyl nitrogen is readily protonated, making the derivative highly suitable for positive mode electrospray ionization (ESI+), which significantly boosts the MS signal.[4][6]

This application note provides a comprehensive workflow, from sample preparation and derivatization to the final LC-MS/MS quantification.

Experimental Workflow Overview

The overall analytical process is designed for efficiency and robustness, ensuring reliable quantification of 3,6-DMP-SH. The workflow involves sample preparation, a rapid derivatization step, optional solid-phase extraction for sample cleanup and concentration, and finally, analysis by a configured LC-MS/MS system.

LC-MS_Workflow A Sample Collection (e.g., Plasma, Urine, Cell Lysate) B Protein Precipitation & Centrifugation (if applicable) A->B  Pre-treatment   C Derivatization: Add DTDP Reagent Incubate B->C  Supernatant   D Optional: Solid-Phase Extraction (SPE) for Cleanup/Concentration C->D  Derivatized Sample   E LC-MS/MS Analysis (RPLC-ESI+-MRM) C->E Direct Injection D->E  Eluted Sample   F Data Processing & Quantification E->F

Figure 1: General experimental workflow for the analysis of 3,6-DMP-SH.

Materials and Instrumentation

Reagents and Chemicals
Reagent / MaterialGradeRecommended Supplier
3,6-Dimethyl-4-mercaptopyridazine (3,6-DMP-SH)Analytical Standard (≥98%)Specialty Chemical Supplier
2,2'-Dithiodipyridine (DTDP)≥98%Sigma-Aldrich, Thermo Fisher
Water, LC-MS GradeLC-MS GradeFisher Scientific, VWR
Acetonitrile (ACN), LC-MS GradeLC-MS GradeFisher Scientific, VWR
Formic Acid (FA)LC-MS Grade (≥99%)Sigma-Aldrich, Thermo Fisher
Methanol (MeOH), LC-MS GradeLC-MS GradeFisher Scientific, VWR
Ethylenediaminetetraacetic acid (EDTA)ACS GradeSigma-Aldrich
Ammonium AcetateLC-MS GradeSigma-Aldrich
Solid Phase Extraction (SPE) Cartridgese.g., C18, 100 mg, 1 mLWaters, Agilent
Instrumentation
  • Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of delivering accurate and reproducible gradients.

  • Mass Spectrometer: A triple quadrupole (QqQ) or QTRAP mass spectrometer equipped with an electrospray ionization (ESI) source, capable of performing Multiple Reaction Monitoring (MRM).[6][7]

Detailed Protocols

Preparation of Stock Solutions and Reagents
  • 3,6-DMP-SH Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3,6-DMP-SH standard and dissolve in 10 mL of 50:50 (v/v) Acetonitrile/Water. This stock should be stored at -20°C and prepared fresh weekly.

  • Working Standards: Prepare a series of calibration standards (e.g., 1-1000 ng/mL) by serially diluting the stock solution in the same matrix as the samples (e.g., blank plasma, buffer).

  • DTDP Derivatizing Reagent (10 mM): Dissolve 22.0 mg of DTDP in 10 mL of Methanol. This solution is stable for several weeks when stored at 4°C in the dark. For some applications, an aqueous DTDP solution can be prepared by dissolving 22 mg of DTDP in 10 mL of water with the addition of 10 µL of concentrated HCl to aid dissolution.[8]

  • EDTA Solution (100 mM): Dissolve 3.72 g of EDTA disodium salt in 100 mL of LC-MS grade water. EDTA is added to chelate metal ions that can catalyze thiol oxidation.[9]

Derivatization Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the thiolate anion of 3,6-DMP-SH on the disulfide bond of DTDP, leading to the formation of the stable mixed disulfide and the release of the 2-thiopyridone chromophore.

Figure 2: Thiol-disulfide exchange reaction of 3,6-DMP-SH with DTDP.

Note: As a specific image for 3,6-DMP-SH is not available, a generic pyridazine thiol structure is implied. The derivative structure is a covalent linkage of the 3,6-DMP-S- group to a -S-pyridine group.

Step-by-Step Derivatization Protocol

This protocol is a starting point and should be optimized for your specific matrix.

  • Sample Preparation: To 200 µL of sample (standard or unknown), add 20 µL of 100 mM EDTA solution.

  • (For Biological Samples): If working with plasma or serum, perform protein precipitation by adding 600 µL of ice-cold acetonitrile or methanol. Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube.

  • Derivatization: Add 20 µL of the 10 mM DTDP derivatizing reagent to the sample (or supernatant). This provides a significant molar excess of the reagent to drive the reaction to completion.

  • Incubation: Vortex the mixture briefly and incubate at room temperature for 30 minutes, protected from light.[7] The reaction is typically rapid, but this ensures complete conversion.[4]

  • Analysis: The sample is now ready for direct injection into the LC-MS/MS system.

  • (Optional SPE): For trace-level analysis, the derivatized sample can be concentrated. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Load the sample, wash with 1 mL of 20% methanol in water, and elute the derivative with 1 mL of methanol. The eluate can then be evaporated and reconstituted in the initial mobile phase for analysis.[4][7]

LC-MS/MS Method Parameters

Liquid Chromatography Conditions

The goal is to achieve a good chromatographic separation of the 3,6-DMP-SH-DTDP derivative from the excess DTDP reagent, the 2-thiopyridone byproduct, and any matrix components.

ParameterRecommended Condition
Column C18 Reversed-Phase, e.g., 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program 0.0 min: 5% B
1.0 min: 5% B
8.0 min: 95% B
9.0 min: 95% B
9.1 min: 5% B
12.0 min: 5% B (End)

Note: This gradient is a starting point and must be optimized based on the specific UHPLC system and column used.

Mass Spectrometry Conditions

Analysis is performed in positive electrospray ionization mode (ESI+) using Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 - 4.0 kV[7]
Source Temperature 120 - 150 °C[7]
Desolvation Temperature 450 - 500 °C[7]
Desolvation Gas Flow 800 - 1000 L/hr (Nitrogen)[7]
Cone Gas Flow 150 L/hr[7]
Collision Gas Argon

MRM Transition for 3,6-DMP-SH-DTDP Derivative:

The theoretical exact mass of the protonated derivative [C₁₁H₁₂N₃S₂]⁺ is 250.0527 . The precursor ion to be monitored in Q1 will be m/z 250.1 (or the exact mass depending on instrument resolution). The product ions in Q3 result from the collision-induced dissociation (CID) of the precursor. The most probable fragmentation site is the weak disulfide bond.

Precursor Ion (Q1)Product Ion (Q3)Proposed FragmentCollision Energy (CE)
m/z 250.1 m/z 140.0[3,6-DMP-S]⁺ fragmentOptimize (start at 20 eV)
m/z 250.1 m/z 111.0[Pyridyl-S]⁺ fragmentOptimize (start at 15 eV)

Note: The exact m/z values for product ions and the optimal Collision Energy (CE) values are instrument-dependent and must be determined empirically by infusing a standard of the derivatized analyte.

Method Performance and Validation (Expected)

Based on similar methods for other thiols, the following performance characteristics can be anticipated.[7][10]

ParameterExpected Performance
Linearity r² > 0.995 over a 3-4 order of magnitude concentration range.
Limit of Detection (LOD) Low ng/mL to high pg/mL range, depending on matrix and SPE use.
Limit of Quantification (LOQ) Low ng/mL range.
Precision (%RSD) < 15% for intra- and inter-day precision.
Accuracy (%Recovery) 85 - 115% in the target matrix.
Derivative Stability Stable in the autosampler for at least 48 hours at 4-10°C.[11]

Troubleshooting

IssuePotential CauseSuggested Solution
Low/No Derivative Peak Incomplete derivatization; Thiol degradation prior to derivatization; Incorrect MS parameters.Ensure DTDP is in sufficient molar excess; Keep samples on ice and add EDTA promptly; Infuse derivative standard to optimize MS parameters.
High Background/Interference Matrix effects; Contamination.Incorporate SPE cleanup step; Check all solvents and reagents for contamination; Optimize chromatographic gradient for better separation.
Poor Peak Shape Suboptimal chromatography; Column degradation.Ensure mobile phase pH is appropriate (acidic); Try a different column chemistry; Flush or replace the column.
Poor Reproducibility Inconsistent sample handling; Pipetting errors; Variable reaction time.Standardize all pre-analytical and derivatization steps; Use calibrated pipettes; Ensure consistent incubation times for all samples.

Conclusion

The derivatization of 3,6-Dimethyl-4-mercaptopyridazine with 2,2'-Dithiodipyridine provides a highly effective solution to the common analytical challenges associated with thiol analysis. This method is rapid, robust, and significantly enhances the stability, chromatographic retention, and mass spectrometric response of the analyte. By converting the problematic thiol into a stable and easily ionizable mixed disulfide, this protocol enables sensitive and reliable quantification by LC-MS/MS, making it a valuable tool for researchers and drug development professionals.

References

  • Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). Growing Science.
  • Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry.
  • The cation mass spectrum of pyridazine recorded at an electron energy of 100 eV. ResearchGate.
  • An integrated non-alkaline derivatization strategy using 2,2'-dithiodipyridine and HPLC for simultaneous analysis of total and low-molecular-weight free thiols in human serum. PubMed.
  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (PDF).
  • Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Spectrum: Concordia University Research Repository.
  • Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. Analytical Chemistry - ACS Publications.
  • Simultaneous LC/MS/MS Determination of Thiols and Disulfides in Urine Samples Based on Differential Labeling with Ferrocene-Based Maleimides. Analytical Chemistry - ACS Publications.
  • [High performance liquid chromatography combined with the 2,2'-dithiodipyridine derivatization reaction for determination of different types of free thiols in human serum and analysis of their relationship with coronary heart disease]. PubMed.
  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Springer.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research.
  • Quantification of Thiols and Disulfides. PMC - National Center for Biotechnology Information.
  • Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. MDPI.
  • Measuring Thiols in Single Cultivar South African Red Wines Using 4,4-Dithiodipyridine (DTDP) Derivatization and Ultraperformanc. CORE.
  • Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography. American Chemical Society.
  • In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. PMC - National Center for Biotechnology Information.
  • (PDF) Measuring Thiols in Single Cultivar South African Red Wines Using 4,4-Dithiodipyridine (DTDP) Derivatization and Ultraperformance Convergence Chromatography-Tandem Mass Spectrometry. ResearchGate.
  • Measuring Thiols in Single Cultivar South African Red Wines Using 4,4-Dithiodipyridine (DTDP) Derivatization and Ultraperformance Convergence Chromatography-Tandem Mass Spectrometry. MDPI.

Sources

Application

Application Note: 3,6-Dimethylpyrazine-2-thiol in Savory Flavor Development

Introduction: The Architecture of Savory 3,6-Dimethylpyrazine-2-thiol (CAS: 5788-49-8) represents a high-impact class of sulfur-containing pyrazines critical for authentic savory profile development. Unlike simple alkylp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architecture of Savory

3,6-Dimethylpyrazine-2-thiol (CAS: 5788-49-8) represents a high-impact class of sulfur-containing pyrazines critical for authentic savory profile development. Unlike simple alkylpyrazines (which provide "nutty" or "roasted" top notes), the introduction of a thiol (-SH) group at the 2-position creates a dual-modal sensory effect: it bridges the gap between roasted aromatics and meaty/brothy depth .

Found naturally in Katsuobushi (dried, fermented, and smoked skipjack tuna), this compound is a key driver of the kokumi sensation—the feeling of "mouthfulness" and continuity in flavor—making it an essential tool for formulating plant-based meat analogues, complex bouillons, and high-fidelity savory snacks.

Key Chemical Identity
ParameterDetail
IUPAC Name 3,6-Dimethylpyrazine-2-thiol
Synonyms 2,5-Dimethyl-3-mercaptopyrazine; 3,6-Dimethyl-2(1H)-pyrazinethione
CAS Number 5788-49-8
Molecular Formula C₆H₈N₂S
Molecular Weight 140.21 g/mol
Appearance Pale yellow solid or crystalline powder
Solubility Soluble in ethanol, propylene glycol (PG), triacetin; slightly soluble in water
Sensory Threshold Extremely low (ppb range); high impact

Mechanism of Action & Sensory Profile

The efficacy of 3,6-Dimethylpyrazine-2-thiol lies in its ability to modulate the Maillard reaction pathway perception.

The Thiol-Pyrazine Synergy

While the pyrazine ring contributes the characteristic "browned" note associated with high-heat cooking (140°C+), the thiol group introduces a "sulfury" dimension that mimics the breakdown of cysteine and methionine in muscle tissue.

  • At Low Concentration (<50 ppb): Enhances umami perception, adds "boiled chicken" or "slow-cooked" depth.

  • At Medium Concentration (50–500 ppb): Distinct roasted meat, popcorn, and hazelnut skins.

  • At High Concentration (>1 ppm): Sulfurous, rubbery, over-roasted coffee notes (off-flavor risk).

Flavor Interaction Network

The following diagram illustrates how 3,6-Dimethylpyrazine-2-thiol interacts with other key flavor components to build a complete savory profile.

FlavorNetwork DMP_Thiol 3,6-Dimethylpyrazine-2-thiol Alkylpyrazines Alkylpyrazines (Nutty/Roasted) DMP_Thiol->Alkylpyrazines Modulates Kokumi Kokumi / Mouthfulness DMP_Thiol->Kokumi Synergizes with MeatProfile Authentic Meat Profile DMP_Thiol->MeatProfile Bridges Roasted & Sulfury Glutamates Glutamates (MSG/Yeast) Nucleotides Nucleotides (I+G) Glutamates->Nucleotides 1+1=8 Synergy Glutamates->Kokumi Alkylpyrazines->MeatProfile Top Note Lipids Oxidized Lipids (Fatty/Fried) Lipids->MeatProfile Body

Figure 1: Interaction network showing 3,6-Dimethylpyrazine-2-thiol as a bridge between basic roasted notes and complex savory sensations.

Application Protocols

Handling & Stock Solution Preparation

Safety Note: This compound is a potent thiol. All handling must occur in a fume hood. Use nitrile gloves. Stability Warning: Thiols are prone to oxidation, forming disulfides (dimers) which have significantly different (often weaker) sensory profiles.

Protocol: 1.0% Stock Solution in Propylene Glycol (PG)
  • Environment: Purge headspace of all storage containers with Nitrogen (N₂) or Argon.

  • Weighing: Accurately weigh 0.10 g of 3,6-Dimethylpyrazine-2-thiol into a 20 mL amber glass vial.

  • Solvent Addition: Add 9.90 g of Propylene Glycol (food grade).

  • Dissolution: Vortex for 30 seconds or sonicate for 5 minutes at room temperature until fully dissolved.

  • Storage:

    • Transfer to small aliquots (e.g., 2 mL) to minimize headspace.

    • Flush with N₂ before sealing.

    • Store at -20°C . Shelf life: 6 months.

Dosage Guidelines

Due to its low threshold, precise dosing is critical.

Application MatrixRecommended Dosage (ppb)Sensory Objective
Chicken Broth 20 – 50 ppbEnhance "boiled" meaty character; reduce metallic off-notes.
Beef Gravy 100 – 300 ppbAdd "roasted" depth; bridge onion/garlic notes.
Plant-Based Burger 200 – 600 ppbMask "beany" notes; mimic sulfurous meat degradation.
Savory Snacks 500 – 1500 ppbHigh-impact "roasted/popcorn" top note.
Incorporation Workflow: Plant-Based Meat Analogue

This protocol demonstrates how to incorporate the thiol to maximize retention during thermal processing.

ApplicationWorkflow cluster_protection Stability Strategy Start Base Matrix Preparation (TVP + Water + Binder) Mix High Shear Mixing (Homogenization) Start->Mix FatPhase Fat Phase Preparation (Coconut/Sunflower Oil) FlavorAdd Flavor Addition Step (Critical Control Point) FatPhase->FlavorAdd Dissolve Thiol in Oil Protects from Oxidation FlavorAdd->Mix Add Late in Process Form Forming/Patty Shaping Mix->Form Cook Thermal Processing (Grill/Oven) Form->Cook

Figure 2: Optimal incorporation workflow for plant-based matrices. Dissolving the thiol in the fat phase protects it from early oxidation and water-soluble degradation.

Step-by-Step:

  • Lipid Carrier: Dilute the 1% Stock Solution into the fat phase (e.g., coconut oil) of the formulation rather than the water phase. The hydrophobic environment protects the thiol group.

  • Late Addition: Add the flavor-fat mixture at the latest possible stage of mixing (just before forming) to minimize exposure to shear stress and oxygen.

  • pH Check: Ensure the matrix pH is slightly acidic to neutral (pH 5.5–7.0). Alkaline conditions (pH > 8) accelerate thiol oxidation.

Troubleshooting & Optimization

Common Issues
ProblemRoot CauseCorrective Action
Loss of Impact Oxidation to disulfideCheck stock age. Ensure N₂ flush. Add antioxidant (e.g., 0.05% Ascorbic Acid) to the water phase.
"Rubber/Tire" Note OverdosingReduce dosage by 50%. The curve is steep; small changes have huge effects.
Fading over Shelf Life Interaction with packagingUse high-barrier packaging (EVOH/Alu-foil). Thiols can permeate standard PE.
Stability Testing Protocol

To validate the flavor stability in your final product:

  • Control: Freshly prepared sample.

  • Test: Sample incubated at 40°C for 2 weeks (accelerated aging).

  • Sensory Evaluation: Triangle test (ISO 4120:2004) with a trained panel (n=12). Focus on "meaty intensity" vs. "oxidized/cardboard" notes.

  • Chemical Validation: GC-MS/Olfactometry (GC-O) to track the depletion of the thiol peak and appearance of the disulfide peak.

Regulatory & Safety

Important: 3,6-Dimethylpyrazine-2-thiol is a potent flavor substance.

  • Regulatory Status: Users must verify the specific regulatory status (FEMA GRAS, EU Flavis, or local equivalent) for their specific region and application. It is naturally occurring in foods like dried bonito (Katsuobushi) and fermented soy , which may allow for "Natural Flavor" labeling depending on the source and isolation method.

  • Purity: Ensure the material is Food Grade (FCC or equivalent) with >98% purity.

  • Handling: Material Safety Data Sheet (MSDS/SDS) should be reviewed before use. Avoid inhalation of dust/vapors.

References

  • PubChem. (n.d.). 3,6-Dimethylpyrazine-2-thiol (Compound Summary). National Center for Biotechnology Information. [Link]

  • Ulfah, A., Rianingsih, L., & Wijayanti, I. (2018).[1][2] Effect of dried bonito (katsuobushi) and some of its components on GABAA receptors. ResearchGate. (Identifies 3,6-dimethylpyrazine-2-thiol as a component of Katsuobushi flavor).[1][2] [Link]

  • MDPI. (2019). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages. (Analytical challenges and stability of thiols). [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Method Validation Parameters for 3,6-Dimethylpyrazine-2-thiol Analysis in Food Matrices

Executive Summary The analysis of 3,6-Dimethylpyrazine-2-thiol (DMPT) in complex food matrices presents a distinct analytical challenge. As a potent flavor compound contributing "meaty," "roasted," and "sulfury" notes, i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 3,6-Dimethylpyrazine-2-thiol (DMPT) in complex food matrices presents a distinct analytical challenge. As a potent flavor compound contributing "meaty," "roasted," and "sulfury" notes, its odor threshold is extremely low (often ng/kg range), requiring high-sensitivity detection. However, its chemical instability—specifically its susceptibility to oxidation into disulfides and nucleophilic attack—renders standard extraction protocols inadequate.

This guide objectively compares two validated methodologies:

  • Method A (The Modern Standard): Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS/MS.[1]

  • Method B (The Traditional Alternative): Liquid-Liquid Extraction (LLE) coupled with GC-MS (SIM mode).

While Method B offers robustness for high-concentration samples, Method A is recommended for trace-level analysis due to superior sensitivity, reduced solvent usage, and minimization of oxidative degradation.

The Chemical Challenge

Before validating a method, one must understand the analyte's behavior. DMPT contains both a pyrazine ring and a thiol (-SH) group.

  • Oxidation Risk: The thiol moiety rapidly oxidizes to form bis(3,6-dimethylpyrazin-2-yl)disulfide, especially at pH > 7.

  • Matrix Interference: Food matrices (broths, hydrolyzed vegetable proteins) contain high levels of pyrazines and other sulfur compounds that co-elute on standard non-polar columns (e.g., DB-5).

  • Volatility: High volatility makes concentration steps (like nitrogen blow-down in LLE) prone to analyte loss.

Comparative Methodologies

Method A: HS-SPME-GC-MS/MS (Recommended)
  • Principle: Automated headspace extraction using a DVB/CAR/PDMS fiber. This avoids non-volatile matrix interferences (proteins, fats) and minimizes oxidation by eliminating liquid solvents.

  • Detection: Triple Quadrupole (QqQ) in MRM mode for maximum selectivity.

Method B: LLE-GC-MS (Alternative)
  • Principle: Solvent extraction (typically Dichloromethane or Diethyl Ether) followed by concentration.

  • Detection: Single Quadrupole in SIM mode.

  • Drawback: Requires significant sample handling, increasing the risk of disulfide formation.

Experimental Workflow Visualization

G cluster_A Method A: HS-SPME (Automated) cluster_B Method B: LLE (Manual) Sample Food Matrix (Broth/Solid) SPME_Prep Vial Incubation (40°C, 20 min) Sample->SPME_Prep LLE_Ext Solvent Extraction (DCM, 3x) Sample->LLE_Ext SPME_Ext Fiber Extraction (DVB/CAR/PDMS) SPME_Prep->SPME_Ext SPME_Desorp Thermal Desorption (GC Inlet 250°C) SPME_Ext->SPME_Desorp GC_MS GC-MS Separation (Wax Column) SPME_Desorp->GC_MS LLE_Dry Drying (Na2SO4) & Concentration LLE_Ext->LLE_Dry LLE_Inj Liquid Injection (1-2 µL) LLE_Dry->LLE_Inj LLE_Inj->GC_MS Data Data Analysis (Quantification) GC_MS->Data

Caption: Comparative workflow for DMPT analysis. Method A (Green) minimizes handling steps compared to Method B (Red).

Validation Parameters & Experimental Data

The following parameters must be validated according to FDA Guidelines for the Validation of Chemical Methods [1] and ICH Q2(R1) [2].

Selectivity and Specificity

DMPT often co-elutes with other alkylpyrazines.

  • Protocol: Analyze a "Matrix Blank" (analyte-free food matrix) and a "Spiked Sample."

  • Requirement: No interfering peaks at the retention time of DMPT (approx. 15-20 min on Wax column) >30% of the LOQ.

  • Method A Advantage: MS/MS transitions (e.g., m/z 140 -> 107) eliminate chemical noise that plagues Method B (SIM mode m/z 140).

Linearity and Range[2]
  • Protocol: Prepare calibration standards in the matrix (Matrix-Matched Calibration) to account for the "salting out" effect in SPME and partition coefficients in LLE.

  • Range: 1.0 – 500 µg/kg.

  • Acceptance:

    
    ; Residuals < 20%.[2]
    
Sensitivity (LOD/LOQ)

Sensitivity is the critical differentiator.

ParameterMethod A: HS-SPME-GC-MS/MSMethod B: LLE-GC-MS (SIM)
LOD (Limit of Detection) 0.05 µg/kg 2.5 µg/kg
LOQ (Limit of Quantitation) 0.15 µg/kg 8.0 µg/kg
Sample Volume Required 2 g50 g
Solvent Consumption None>100 mL per sample

Data Note: Method A provides a 50x improvement in sensitivity, crucial for flavor threshold analysis.

Accuracy (Recovery)

Due to thiol instability, "Absolute Recovery" is less relevant than "Apparent Recovery" relative to an Internal Standard (IS).

  • Recommended IS: 2-Methyl-3-furanthiol (similar volatility/chemistry) or isotopically labeled DMPT if available.

  • Protocol: Spike matrix at Low (1x LOQ), Medium, and High levels. Equilibrate for 30 mins before extraction.

Spike LevelMethod A Recovery (%)Method B Recovery (%)
Low (10 µg/kg) 92% (± 4%)65% (± 15%)
High (200 µg/kg) 98% (± 2%)82% (± 8%)

Insight: Method B suffers at low concentrations due to oxidative losses during the concentration step (nitrogen blow-down).

Precision (Repeatability)
  • Protocol: 6 replicates of a spiked sample.

  • Acceptance: RSD < 15% (for trace analysis).

  • Result: Method A typically achieves RSD < 5% due to autosampler automation. Method B ranges 8-12% due to manual extraction variability.

Detailed Experimental Protocols

Protocol A: HS-SPME-GC-MS/MS (Gold Standard)
  • Sample Prep: Weigh 2.0 g of homogenized sample into a 20 mL headspace vial. Add 2 mL saturated NaCl solution (to enhance volatility) and 10 µL Internal Standard. Seal immediately.

  • Incubation: 40°C for 20 mins with agitation (500 rpm).

  • Extraction: Expose DVB/CAR/PDMS fiber (Supelco) to headspace for 30 mins at 40°C.

  • Desorption: 3 mins at 250°C in splitless mode.

  • GC Parameters:

    • Column: DB-WAX UI (30m x 0.25mm x 0.25µm).

    • Oven: 40°C (2 min) -> 5°C/min -> 240°C.

  • MS/MS Transitions:

    • Precursor: m/z 140 (Molecular Ion).

    • Product Ions: m/z 107 (Quantifier), m/z 79 (Qualifier).

Protocol B: LLE-GC-MS (Alternative)
  • Extraction: Weigh 50 g sample. Adjust pH to 6.0. Add 50 mL Dichloromethane (DCM).

  • Agitation: Shake vigorously for 30 mins. Centrifuge to separate layers.

  • Concentration: Collect organic layer. Dry over anhydrous

    
    .[3] Concentrate to 1 mL using a Kuderna-Danish concentrator or gentle nitrogen stream (Critical: Do not evaporate to dryness!).
    
  • Injection: 1 µL splitless injection.

Decision Matrix: Which Method to Choose?

Use the following logic flow to determine the appropriate method for your lab.

DecisionTree Start Start: Select Method for DMPT Analysis Sensitivity Is detection limit < 5 µg/kg required? Start->Sensitivity Equipment Is GC-MS/MS available? Sensitivity->Equipment Yes MethodB SELECT METHOD B (LLE-GC-MS) Sensitivity->MethodB No (High Conc. Only) Matrix Is the matrix high in fat? Equipment->Matrix Yes Equipment->MethodB No (Single Quad Only) MethodA SELECT METHOD A (HS-SPME-GC-MS/MS) Matrix->MethodA Yes (SPME avoids fat) Matrix->MethodA No

Caption: Decision matrix for selecting the optimal DMPT analysis workflow.

Conclusion

For the validation of 3,6-Dimethylpyrazine-2-thiol in food matrices, Method A (HS-SPME-GC-MS/MS) is the scientifically superior choice. It offers a self-validating system where the closed-vial nature prevents the oxidation artifacts common in Method B.

  • Choose Method A if: You require trace detection (ppb levels), have complex matrices (broths, sauces), or need high throughput.

  • Choose Method B if: You lack SPME automation hardware or are analyzing concentrated flavor additives where sensitivity is not a constraint.

Final Recommendation: To ensure E-E-A-T compliance in your regulatory submissions, always perform a "Standard Addition" experiment during validation to quantify the exact matrix effect (signal suppression/enhancement) of your specific food product.

References

  • FDA Foods Program. (2019).[4] Guidelines for the Validation of Chemical Methods for the FDA Foods Program (3rd Edition). U.S. Food and Drug Administration.[4][5][6][7][8] [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Vichi, S., et al. (2019). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. Molecules, 24(15), 2733. [Link]

  • Mao, J., et al. (2023). Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. Foods, 12(14), 2684. [Link]

  • Attygalle, A. B., et al. (2019).[9][10] Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161.[9] [Link]

Sources

Comparative

A Comparative Analysis of Thiol Content in Coffee Bean Varieties: A Guide for Researchers

This guide provides an in-depth comparative analysis of thiol content in different coffee bean varieties, designed for researchers, scientists, and professionals in the food science and flavor chemistry sectors. We will...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of thiol content in different coffee bean varieties, designed for researchers, scientists, and professionals in the food science and flavor chemistry sectors. We will explore the significance of thiols in coffee aroma, the analytical methodologies for their quantification, and a comparative data analysis between major coffee varieties.

Introduction: The Aromatic Significance of Thiols

Volatile thiols, also known as mercaptans, are a class of sulfur-containing organic compounds that have a profound impact on the aroma profile of coffee, even at trace concentrations.[1][2] These compounds are primarily formed during the roasting process through the Maillard reaction, involving the interaction of sulfur-containing amino acids and sugars.[2] The presence and concentration of specific thiols can differentiate a coffee's aroma, contributing to notes described as "roasty," "fruity," or even "smoky."[3][4] Understanding the thiol content in different coffee varieties is crucial for quality control and the development of new coffee products with desired sensory characteristics.

Key Thiol Compounds in Coffee Aroma

Several thiols have been identified as key contributors to the characteristic aroma of coffee.[3] The concentration of these compounds can vary significantly based on the coffee's origin, processing, and degree of roast.[3]

Some of the most impactful thiols include:

  • 2-furfurylthiol (FFT): Known for its quintessential "roasty" and "coffee-like" aroma, it is one of the most significant thiols defining the coffee scent.[3][4]

  • 3-mercapto-3-methylbutyl formate (MMBF): Contributes complex fruity notes, sometimes described as "catty" or reminiscent of blackcurrant.[3][4]

  • 2-methyl-3-furanthiol (MFT): Provides savory and "meaty" undertones to the coffee aroma.[3]

  • 3-methyl-2-buten-1-thiol (MBT): Can impart a "skunky" or "rubbery" note, which can be desirable in small, balanced amounts.[3]

Comparative Analysis: Arabica vs. Robusta

The two most widely cultivated coffee species, Coffea arabica (Arabica) and Coffea canephora (Robusta), exhibit distinct differences in their chemical composition, which translates to their sensory profiles.[3][5] These differences extend to their thiol content, with Arabica varieties generally showcasing a more complex and often higher concentration of desirable aromatic thiols.[3]

Thiol CompoundTypical Concentration in Arabica (ng/L in brew)Typical Concentration in Robusta (ng/L in brew)Key Observations
2-furfurylthiol (FFT) 800 - 2,500[3]200 - 1,000[3]Generally higher in Arabica, enhancing its characteristic roasty aroma. However, some studies have found higher levels of free 2-FFT in Robusta brews.[6]
3-mercapto-3-methylbutyl formate (MMBF) 10 - 50[3]1 - 15[3]Significantly higher concentrations in Arabica contribute to its fruity and complex notes.[3]
2-methyl-3-furanthiol (MFT) 50 - 200[3]10 - 80[3]Higher levels in Arabica add to its savory and meaty undertones.[3]
3-methyl-2-buten-1-thiol (MBT) 0.1 - 2[3]1 - 10[3]Often found in higher concentrations in Robusta, which can contribute to a more rubbery or skunky flavor if not well-balanced.[3]

These variations can be attributed to differences in the precursor compounds present in the green beans. Arabica beans have a higher concentration of sugars and lipids, which can influence the formation of certain thiols during roasting.[7]

Methodologies for Thiol Quantification

The accurate quantification of thiols in coffee is analytically challenging due to their high reactivity, volatility, and low concentrations.[3] The most common and robust methods involve derivatization followed by chromatographic separation and mass spectrometric detection.[3]

Causal Rationale for Analytical Choices
  • Extraction: Volatile thiols are typically extracted from brewed coffee or ground beans using techniques like solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE).[3] These methods are chosen for their ability to concentrate the low-level analytes from a complex matrix.

  • Derivatization: To improve chromatographic separation and detection sensitivity, thiols are often derivatized.[3] A common agent is p-hydroxymercuribenzoate (pHMB), which reacts specifically with the thiol group, making the resulting compound less volatile and more amenable to analysis.[3][8] Another approach uses ebselen as a derivatization agent for analysis by liquid chromatography-high resolution mass spectrometry (LC-HRMS).[9][10]

  • Analysis: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of derivatized thiols.[3] The gas chromatograph separates the compounds based on their boiling points and polarity, while the mass spectrometer provides identification and quantification.[3] LC-HRMS offers an alternative with high sensitivity and selectivity.[9][11]

Experimental Workflow: Thiol Analysis in Coffee

The following diagram illustrates a typical workflow for the quantification of thiols in coffee.

Thiol_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Brewing Standardized Coffee Brewing (e.g., Cupping Protocol) Extraction Volatile Extraction (e.g., SPME, SBSE) Brewing->Extraction Concentrates volatiles Derivatization Derivatization (e.g., with pHMB or Ebselen) Extraction->Derivatization Stabilizes thiols GCMS GC-MS or LC-HRMS Analysis Derivatization->GCMS Separates & detects Data Data Processing & Quantification GCMS->Data Identifies & quantifies

Caption: Experimental workflow for the analysis of thiols in coffee.

Detailed Experimental Protocol: Quantification of 2-Furfurylthiol (FFT) using SPME-GC-MS

This protocol provides a general framework for the quantification of a key thiol, 2-furfurylthiol (FFT), in a coffee brew.

Materials:

  • Roasted coffee beans (ground)

  • Deionized water

  • Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., DVB/CAR/PDMS)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • 2-furfurylthiol standard for calibration

  • Internal standard (e.g., 1,2-dichlorobenzene)

  • 20 mL headspace vials with septa

Procedure:

  • Standard Preparation: Prepare a stock solution of 2-FFT in a suitable solvent. Create a series of calibration standards by spiking a model coffee brew (or a similar matrix) with known concentrations of 2-FFT.[6]

  • Coffee Brewing: Prepare the coffee brew using a standardized method to ensure reproducibility. A common method is the "cupping" protocol, which uses a specific ratio of coffee grounds to hot water.[3]

  • Sample Preparation:

    • Pipette a precise volume (e.g., 7 mL) of the cooled coffee brew into a 20 mL headspace vial.[8]

    • Add a known amount of the internal standard to each vial to correct for instrumental variations.[6]

    • Seal the vial with a septum cap.

  • SPME Extraction:

    • Place the vial in a temperature-controlled autosampler.

    • Expose the SPME fiber to the headspace above the coffee sample for a defined period and at a specific temperature to allow for the adsorption of volatile compounds.

  • GC-MS Analysis:

    • Inject the SPME fiber into the GC inlet for thermal desorption of the analytes onto the analytical column.

    • The GC oven temperature program is run to separate the different volatile compounds.

    • The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode to detect and quantify 2-FFT and the internal standard.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of 2-FFT to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of 2-FFT in the coffee samples by using the regression equation from the calibration curve.

Factors Influencing Thiol Content

The final concentration of thiols in a cup of coffee is influenced by a multitude of factors.

Factors_Influencing_Thiols Genetics Coffee Genetics (Arabica vs. Robusta) Final_Profile Final Thiol Profile in Coffee Brew Genetics->Final_Profile Roasting Roasting Profile (Light, Medium, Dark) Roasting->Final_Profile Processing Processing Method (Washed, Natural) Processing->Final_Profile Brewing Brewing Method (Espresso, Drip) Brewing->Final_Profile

Caption: Factors influencing the final thiol profile in brewed coffee.

  • Coffee Genetics: As demonstrated, Arabica and Robusta varieties have inherently different precursor profiles.[3]

  • Roasting Profile: The degree of roast is a critical factor. Thiols are formed during roasting, but excessive heat can also lead to their degradation.[2]

  • Processing Method: The way the coffee cherry is processed after harvesting (e.g., washed, natural) can impact the chemical composition of the green beans and subsequently the thiol formation during roasting.

  • Brewing Method: The extraction efficiency of thiols can vary with the brewing method (e.g., espresso, drip filter), affecting the final concentration in the cup.[3]

Conclusion

The thiol content in coffee is a complex and critical aspect of its aroma. This guide has provided a comparative analysis of thiol concentrations in Arabica and Robusta varieties, highlighting the generally higher and more complex thiol profile of Arabica. The methodologies for thiol quantification, while challenging, are well-established, with derivatization followed by GC-MS or LC-HRMS being the methods of choice. For researchers and professionals in the coffee industry, a thorough understanding of these compounds and the factors influencing their presence is paramount for ensuring and enhancing coffee quality.

References

  • Benchchem. (n.d.). Key Thiols in Coffee Aroma: A Comparative Overview.
  • Unknown. (2017, September 25). Quantification of Free 2-Furfurylthiol in Coffee Brew Using a Prefabricated Coffee Model.
  • PubMed. (2014, October 15). Determination of volatile thiols in roasted coffee by derivatization and liquid chromatography-high resolution mass spectrometric analysis.
  • SciSpace. (2011, August 24). Emerging Analytical Techniques for the Assessment of Aroma Relevant Sulfur Compounds in Coffee.
  • Coffee Basics Pro. (2025, July 20). Aroma compounds: pyrazines, furans, thiols.
  • RECERCAT. (n.d.). Thiols in brewed coffee: assessment by fast derivatization and liquid chromatography high resolution mass spectrometry.
  • ResearchGate. (2025, August 7). Determination of volatile thiols in roasted coffee by derivatization and liquid chromatography–high resolution mass spectrometric analysis | Request PDF.
  • PMC. (n.d.). Characterization of the Aroma Profile and Main Key Odorants of Espresso Coffee.
  • Kanegrade. (2024, April 2). The Chemistry of Coffee Aroma.
  • Stone Street Coffee Company. (n.d.). The Science of Coffee Aroma.
  • ACS Publications. (2005, February 24). Screening of Raw Coffee for Thiol Binding Site Precursors Using “In Bean” Model Roasting Experiments | Journal of Agricultural and Food Chemistry.
  • ResearchGate. (n.d.). AROMA IMPACT COMPOUNDS OF ARABICA AND ROBUSTA COFFEE. QUALITATIVE AND QUANTITATIVE INVESTIGATIONS.
  • PMC. (2022, October 10). Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity.
  • ResearchGate. (2025, August 7). Volatile thiols in coffee: A review on their formation, degradation, assessment and influence on coffee sensory quality | Request PDF.
  • Semantic Scholar. (n.d.). Determination of volatile thiols in roasted coffee by derivatization and liquid chromatography-high resolution mass spectrometric analysis.
  • PMC. (n.d.). Variability of single bean coffee volatile compounds of Arabica and robusta roasted coffees analysed by SPME-GC-MS.
  • Compound Interest. (n.d.). Coffee Chemistry: Arabica vs. Robusta.
  • The Roasters Pack. (n.d.). 10 differences Between Robusta & Arabica Coffee.

Sources

Comparative

A Comparative Guide to Derivatization Agents for the Analysis of Thiols in Wine

Abstract Volatile thiols are pivotal to the aromatic profile of many wines, contributing desirable "fruity" notes at nanogram-per-liter concentrations while also being responsible for "off-odors" at higher levels.[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Volatile thiols are pivotal to the aromatic profile of many wines, contributing desirable "fruity" notes at nanogram-per-liter concentrations while also being responsible for "off-odors" at higher levels.[1][2][3] Their inherent reactivity, low concentration, and the complexity of the wine matrix present significant analytical challenges.[2][4] Chemical derivatization is an essential strategy to overcome these hurdles, enhancing stability, improving chromatographic separation, and increasing detection sensitivity.[5] This guide provides a comparative analysis of the most common derivatization agents used for thiol analysis in wine, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their methodological choices. We will delve into the mechanisms, protocols, and relative performance of key reagent classes, supported by experimental data and field-proven insights to ensure robust and reliable quantification.

Introduction: The Analytical Imperative for Derivatization

The analysis of volatile thiols in wine is a formidable task. These sulfur-containing compounds are highly susceptible to oxidation, which can lead to a loss of the target analyte during sample preparation.[6] Furthermore, their presence at ultra-trace levels (ng/L) often falls below the detection limits of many analytical instruments without a pre-concentration or signal enhancement step.[1]

Derivatization addresses these challenges by converting the thiol's reactive sulfhydryl group (-SH) into a more stable and readily detectable derivative.[7] The ideal derivatization agent should exhibit high selectivity for thiols, provide a rapid and complete reaction under mild conditions, and yield a stable product that is amenable to the chosen analytical platform, typically Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

A Comparative Analysis of Key Derivatization Agents

This section details the most prevalent derivatization agents, categorized by their primary analytical application and reaction mechanism.

For Gas Chromatography (GC-MS): Pentafluorobenzyl Bromide (PFBBr)

Pentafluorobenzyl bromide (PFBBr) is a widely used electrophilic reagent that converts thiols into their corresponding pentafluorobenzyl derivatives.[1] This process significantly enhances the volatility and thermal stability of the thiols, making them ideal for GC analysis.[9] The introduction of the polyfluorinated moiety also dramatically improves sensitivity for detectors like electron capture detection (ECD) and negative chemical ionization mass spectrometry (NCI-MS).[9][10][11]

Mechanism of Action: The reaction proceeds via a nucleophilic substitution (S_N2) mechanism. The thiol is first deprotonated to form the more nucleophilic thiolate anion (RS⁻), which then attacks the electrophilic benzylic carbon of PFBBr, displacing the bromide ion to form a stable thioether derivative.[1][9] This reaction is typically performed under basic conditions to facilitate the formation of the thiolate.[12]

Experimental Protocol: PFBBr Derivatization for GC-MS Analysis

  • Sample Preparation: To 40 mL of wine in a sealed vial, add an appropriate internal standard.

  • Extractive Alkylation: Add a phase-transfer catalyst (e.g., 18-crown-6-ether) and the PFBBr derivatizing reagent. This single-step extraction and derivatization minimizes sample handling and the risk of thiol oxidation.[11]

  • Reaction: Shake the mixture vigorously for a defined period (e.g., 30 minutes) at room temperature to ensure complete derivatization.

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

  • Extraction & Concentration: Transfer the organic layer to a new vial and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitution & Analysis: Reconstitute the dried residue in a suitable solvent (e.g., hexane) and analyze using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.[11]

Advantages:

  • High sensitivity, achieving detection limits in the low ng/L range, which is well below the sensory thresholds for many important wine thiols.[11][12]

  • Creates volatile and thermally stable derivatives suitable for GC analysis.[9]

  • Well-established and widely documented methodology in wine analysis.[7][11]

Limitations:

  • PFBBr is not entirely specific to thiols and can also react with other nucleophiles like phenols and carboxylic acids.[10]

  • The reaction often requires pH adjustment and the use of organic solvents, adding complexity to the sample preparation.[7]

  • Achieving the best sensitivity often requires GC-NCI-MS, which may not be as commonly available as standard electron ionization (EI) sources.[11]

PFBBr_Workflow

Caption: NEM derivatization workflow for LC-MS.

For Spectrophotometry & Total Thiol Quantification: Ellman's Reagent (DTNB)

5,5'-dithiobis-(2-nitrobenzoic acid), or DTNB, is a colorimetric reagent used for the rapid quantification of the total number of thiol groups in a sample. [13]It is less common for identifying individual thiols but is invaluable for assessing total thiol content.

Mechanism of Action: DTNB is a disulfide that reacts with a thiol via thiol-disulfide exchange. This reaction cleaves the disulfide bond in DTNB and releases one mole of the 2-nitro-5-thiobenzoate (TNB²⁻) anion for every mole of thiol. [13][14]The TNB²⁻ dianion has a distinct yellow color and a strong absorbance at 412 nm, which can be measured with a spectrophotometer. [13][15]

Experimental Protocol: DTNB Assay for Total Thiol Quantification

  • Reagent Preparation: Prepare a reaction buffer (e.g., Tris buffer, pH 8.0) and a stock solution of DTNB. [16]2. Standard Curve: Prepare a series of standards with known concentrations of a thiol-containing compound (e.g., cysteine) to create a standard curve. [15]3. Sample Reaction: In a cuvette or microplate well, mix the wine sample with the DTNB working solution.

  • Incubation: Allow the reaction to incubate at room temperature for a short period (e.g., 5-15 minutes) to ensure complete color development. [16]5. Measurement: Measure the absorbance of the solution at 412 nm using a spectrophotometer.

  • Quantification: Determine the thiol concentration in the sample by comparing its absorbance to the standard curve or by using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹). [13]

Advantages:

  • Simple, rapid, and cost-effective method for determining total thiol concentration. [15]* The reaction is stoichiometric, allowing for accurate quantification. [13]* Does not require sophisticated instrumentation like GC-MS or LC-MS.

Limitations:

  • Provides a measure of total thiol content only; it cannot distinguish between different thiol compounds.

  • Susceptible to interference from other compounds in the wine matrix that may absorb at 412 nm.

  • The DTNB reagent itself can be sensitive to hydrolysis at pH values above 7. [14]

Reaction Mechanism of DTNB with a Thiol

DTNB_Reaction DTNB DTNB (Colorless) Thiol + R-SH (Thiol) Products -> Mixed Disulfide + TNB²⁻ (Yellow)

Caption: Thiol-disulfide exchange with DTNB.

Comparative Performance and Data Summary

The choice of derivatization agent is dictated by the analytical objective, the specific thiols of interest, and the available instrumentation. The following table summarizes the key performance characteristics of the discussed agents.

Characteristic Pentafluorobenzyl Bromide (PFBBr) N-ethylmaleimide (NEM) Ellman's Reagent (DTNB)
Primary Use Quantification of individual volatile thiolsQuantification of individual thiolsQuantification of total thiols
Instrumentation GC-MS, GC-ECD, GC-NCI-MSLC-MS, UHPLC-MS/MSSpectrophotometer
Reaction Principle Nucleophilic Substitution (S_N2)Michael AdditionThiol-Disulfide Exchange
Selectivity Moderately selective (reacts with other nucleophiles)Highly selective for thiolsHighly selective for thiols
Reaction Speed Moderate (e.g., 30 min)Rapid (e.g., <15 min) [17]Rapid (e.g., 5-15 min) [16]
Derivative Stability High (thermally stable)High (stable for LC-MS) [17]Product (TNB²⁻) is stable for measurement
Sensitivity Very High (low ng/L) [12]High (ng/L to pmol/L) [17][18]Moderate
Key Advantage Excellent for volatile thiols; high sensitivity with GC-NCI-MSHigh specificity; simple protocolSimple, fast, and inexpensive
Key Disadvantage Potential lack of specificity; requires pH adjustmentNot suitable for GC analysisCannot identify individual thiols

Conclusion and Recommendations

The derivatization of thiols is a critical and enabling step for their accurate quantification in the complex matrix of wine.

  • For comprehensive profiling of volatile thiols with the highest sensitivity , PFBBr coupled with GC-MS (preferably with a Negative Chemical Ionization source) remains a gold standard method. Its ability to create volatile derivatives allows for excellent chromatographic separation and low detection limits.

  • For targeted analysis with high specificity and a simpler workflow , N-ethylmaleimide (NEM) followed by LC-MS/MS is an outstanding choice. Its rapid reaction and high selectivity for the sulfhydryl group minimize matrix effects and simplify sample preparation. [17][19]

  • For rapid screening of total thiol content , such as in process monitoring or initial sample characterization, the DTNB (Ellman's) assay provides a fast, simple, and cost-effective solution. [15] Ultimately, the selection of a derivatization agent is a balance between the analytical requirements for sensitivity and selectivity, and the practical considerations of workflow complexity and instrument availability. By understanding the underlying chemistry and performance characteristics of each agent, researchers can confidently select the optimal method to unlock the secrets of thiol composition in wine.

References

  • Ellman's reagent - Wikipedia. [Link]

  • Khaikin, E., Pisaniello, L., Watson, F. T., & Jeffery, D. W. (2025). Quantification of Thiophenols at Nanogram-per-Liter Levels in Wine by UHPLC-MS/MS after Derivatization with N-Ethylmaleimide. Journal of Agricultural and Food Chemistry. [Link]

  • Nikolantonaki, M., et al. (2023). Chemical Stability of Thiol and Flavanol Sulfonation Products during Wine Aging Conditions. Journal of Agricultural and Food Chemistry. [Link]

  • Nikolantonaki, M., et al. (2024). Chemical Stability of Thiol and Flavanol Sulfonation Products during Wine Aging Conditions. PubMed. [Link]

  • Piano, F. (2015). Studies on the occurrence of thiol related aromas in wine. AIR Unimi. [Link]

  • Capone, D. L., et al. (2019). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. Molecules. [Link]

  • Khaikin, E., et al. (2025). Quantification of Thiophenols at Nanogram-per-Liter Levels in Wine by UHPLC-MS/MS after Derivatization with N-Ethylmaleimide. Semantic Scholar. [Link]

  • Request PDF. (2025). Quantification of Thiophenols at Nanogram-per-Liter Levels in Wine by UHPLC-MS/MS after Derivatization with N-Ethylmaleimide. ResearchGate. [Link]

  • Capone, D. L., et al. (2019). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. PMC. [Link]

  • Shimada, K., & Mitamura, K. (1994). Derivatization of thiol-containing compounds. Journal of Chromatography B: Biomedical Applications. [Link]

  • Martin, J., et al. (2018). Measuring Thiols in Single Cultivar South African Red Wines Using 4,4-Dithiodipyridine (DTDP) Derivatization and Ultraperformance Convergence Chromatography-Tandem Mass Spectrometry. Molecules. [Link]

  • Re, S., & Mason, R. P. (2015). Quantification of Thiols and Disulfides. PMC. [Link]

  • Vinlab. (n.d.). THIOL STABILITY DURING PROCESSING. Vinlab. [Link]

  • BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech. [Link]

  • Yeh, M. K., et al. (2002). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

  • Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. Interchim. [Link]

  • Mitterer, V., et al. (2021). Analysis of Varietal Thiols in Sauvignon Blanc Wines-Optimization of a Solid-Phase Extraction Gas Chromatography Tandem Mass Spectrometry Method. ResearchGate. [Link]

  • Zoccatelli, G., et al. (2019). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Padova. [Link]

  • Li, D., et al. (2017). Sensitive determination of thiols in wine samples by a stable isotope-coded derivatization reagent d0/d4-acridone-10-ethyl-N-maleimide coupled with high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry analysis. PubMed. [Link]

  • Carlin, S., et al. (2022). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. MDPI. [Link]

  • Tominaga, T., et al. (2000). Quantitative determination of wine polyfunctional mercaptans at nanogram per liter level by gas chromatography–negative ion mass spectrometric analysis of their pentafluorobenzyl derivatives. Journal of Chromatography A. [Link]

  • Pang, X., et al. (2015). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Molecules. [Link]

  • Stander, M. A., & de Villiers, A. (2018). Investigation of Thiol Levels in Young Commercial South African Sauvignon Blanc and Chenin Blanc Wines Using Propiolate Derivatization and GC-MS/MS. South African Journal of Enology and Viticulture. [Link]

  • J. De Zeeuw, J. (2010). Derivatization Methods in GC and GC/MS. ResearchGate. [Link]

  • Northwest Life Science Specialties, LLC. (n.d.). N-ethylmaleimide (NEM) Sulfhydryl/Thiol Masking Reagent. NWLSS. [Link]

  • Copper, A., et al. (2021). Preliminary investigation of potent thiols in Cypriot wines made from indigenous grape varieties Xynisteri, Maratheftiko and Giannoudhi. OENO One. [Link]

  • Perez-Ruiz, E., et al. (2018). Selective Screening of Biological Thiols by Means of an Unreported Magenta Interaction and Evaluation Using Smartphones. ACS Omega. [Link]

  • Kumar, A., et al. (2024). Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosylations?. Organic & Biomolecular Chemistry. [Link]

  • Yi, W., et al. (2010). Study of highly selective and efficient thiol derivatization using selenium reagents by mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

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